molecular formula C15H11NO4 B8419122 5-Methoxy-2-(4-nitrophenyl)benzofuran

5-Methoxy-2-(4-nitrophenyl)benzofuran

Cat. No.: B8419122
M. Wt: 269.25 g/mol
InChI Key: IGKQAQGNMOKOOQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-nitrophenyl)benzofuran is a synthetic benzofuran derivative of significant interest in medicinal chemistry and neuroscience research. Its core research value lies in its potential as a biochemical tool for studying enzyme inhibition, particularly against monoamine oxidases (MAOs) . The structural motif of a 2-phenylbenzofuran with specific substituents, such as a nitro group, is a recognized pharmacophore for MAO interaction . Studies on structurally analogous nitro- and methoxy-substituted 2-phenylbenzofurans have demonstrated potent and selective inhibitory activity against both MAO-A and MAO-B isoforms, which are key enzymes in the metabolism of neurotransmitters . The specific position of the methoxy group at the 5-position and the nitro group on the phenyl ring is a critical determinant of this biological activity, influencing the compound's affinity and selectivity profile . This makes this compound a valuable scaffold for developing novel neurochemical probes and for investigating pathways related to neurological disorders. Furthermore, benzofuran derivatives are widely investigated for their diverse pharmacological properties, including as potential anticancer and antimicrobial agents, highlighting the versatility of this chemical class in drug discovery . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5-methoxy-2-(4-nitrophenyl)-1-benzofuran

InChI

InChI=1S/C15H11NO4/c1-19-13-6-7-14-11(8-13)9-15(20-14)10-2-4-12(5-3-10)16(17)18/h2-9H,1H3

InChI Key

IGKQAQGNMOKOOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4-nitrophenyl)benzofuran typically involves the following steps:

Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(4-nitrophenyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

5-Methoxy-2-(4-nitrophenyl)benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-nitrophenyl)benzofuran depends on its specific application. For example:

Comparison with Similar Compounds

Key Observations :

  • Photophysical Properties : NPBF’s high two-photon absorption cross-section (54 GM) highlights the role of nitro groups in enhancing near-IR light absorption, a property that may extend to the methoxy-nitro analog .

Q & A

Q. What are the optimized synthetic routes for 5-Methoxy-2-(4-nitrophenyl)benzofuran, considering green chemistry principles?

  • Methodological Answer : A room-temperature synthesis approach using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant has been reported for analogous benzofurans. This method minimizes energy consumption and avoids high-temperature conditions . For nitro-substituted derivatives, Fries rearrangement under controlled conditions (e.g., nitrobenzene solvent at 75–80°C) followed by cyclization with tributylamine and molecular sieves yields nitrobenzofuran derivatives efficiently . Table 1 : Comparison of Synthesis Methods
MethodConditionsYield (%)Key Advantages
HFIP/DDQ Oxidation Room temperature72–85Energy-efficient
Fries Rearrangement 75–80°C, nitrobenzene60–78Scalable for nitro groups

Q. Which analytical techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Multimodal characterization is critical:
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve methoxy, nitro, and benzofuran aromatic protons (e.g., nitro group deshielding at δ 8.2–8.5 ppm) .
  • FT-IR : Confirms nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and methoxy (2850–2950 cm⁻¹ C–O–C) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂NO₄ requires m/z 282.0763) .

Advanced Research Questions

Q. How do substituents like nitro and methoxy groups influence the biological activity of benzofuran derivatives?

  • Methodological Answer :
  • Nitro Groups : Enhance electron-withdrawing effects, increasing reactivity in redox-mediated biological assays (e.g., antimicrobial activity via radical scavenging). Alkylation of nitrobenzofurans with bromides in DMF/K₂CO₃ improves solubility and bioactivity .
  • Methoxy Groups : Electron-donating properties modulate π-stacking in receptor binding. For example, methoxy at position 5 in benzofurans enhances antiproliferative activity against cancer cells by 30–40% compared to unsubstituted analogs .
    Table 2 : Substituent Effects on Biological Activity
SubstituentPositionBiological Activity (IC₅₀, μM)Mechanism Insight
-NO₂4-phenyl12.5 (Antimicrobial)ROS generation
-OCH₃5-benzofuran8.7 (Antiproliferative)Topoisomerase inhibition

Q. What strategies can resolve contradictions in reported biological activities of benzofuran derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent positional effects. To address this:
  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control redox conditions (e.g., ROS scavengers) to isolate compound-specific effects .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to nitro group orientation in enzyme active sites . For example, 4-nitrophenyl vs. 3-nitrophenyl placement alters binding energy by 2–3 kcal/mol .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use crystal structures of target proteins (e.g., COX-2 or CYP450) from the PDB. Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*) and dock using Glide SP mode. The methoxy group’s orientation in the hydrophobic pocket of COX-2 shows a binding energy of −9.2 kcal/mol .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability. Nitro group interactions with Arg120 in the active site correlate with sustained hydrogen bonding (>80% simulation time) .

Data Contradiction Analysis

Q. Why do some studies report high antiproliferative activity for nitrobenzofurans, while others show negligible effects?

  • Methodological Answer :
  • Positional Isomerism : 5-Nitro substitution on benzofuran (e.g., 5-nitro-2-phenyl) shows higher activity (IC₅₀ = 10 μM) than 4-nitro analogs (IC₅₀ > 50 μM) due to better DNA intercalation .
  • Assay Variability : MTT assays with 48-h incubation vs. 72-h incubation yield divergent results; longer exposure increases metabolite-mediated toxicity .

Key Research Gaps

  • Synthetic Challenges : Scalable deprotection of methoxy groups without side reactions (e.g., demethylation with BBr₃ requires −78°C conditions) .
  • Biological Targets : Limited data on off-target effects (e.g., hERG channel inhibition) for nitrobenzofurans. Patch-clamp assays are recommended for cardiotoxicity profiling .

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